
2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidinone derivative with an isopropylsulfanyl group, a phenyl group, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds . An efficient trifluoromethylation of 2-isocyanobiaryls was developed through constant current electrolysis, employing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrimidinone core with the isopropylsulfanyl, phenyl, and trifluoromethyl groups attached at the 2, 3, and 6 positions, respectively .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The trifluoromethyl group can be incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, including derivatives like 2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent advancements highlight the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, employing organocatalysts, metal catalysts, and green solvents among others. This innovative approach facilitates the development of lead molecules through efficient, eco-friendly synthesis methods (Parmar, Vala, & Patel, 2023).
Environmental and Health Monitoring
In environmental and health contexts, certain pyrimidinone derivatives have been used as biomarkers to monitor pesticide exposure. By analyzing urinary metabolite concentrations, researchers can identify exposure levels to various pesticides, suggesting potential applications of pyrimidinone derivatives in environmental health monitoring and safety assessment (Egeghy et al., 2011).
Anti-inflammatory and Pharmacological Properties
The diverse pharmacological effects of pyrimidines, including anti-inflammatory properties, have been extensively studied. Pyrimidine derivatives exhibit inhibitory responses against key inflammatory mediators, which positions them as potential therapeutic agents for treating inflammation-related diseases. These findings underscore the therapeutic relevance of pyrimidinone compounds in pharmacology, particularly in developing anti-inflammatory medications (Rashid et al., 2021).
Novel Sedative Hypnotic Applications
Zaleplon, a non-benzodiazepine with a pyrimidinone structure, is indicated for treating insomnia, showcasing the adaptability of pyrimidinone derivatives in developing central nervous system (CNS) active drugs. Its mechanism, resembling benzodiazepine agents, highlights the flexibility of pyrimidinone scaffolds in therapeutic drug design, especially in neuropsychiatric disorders (Heydorn, 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMWBXEJRUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
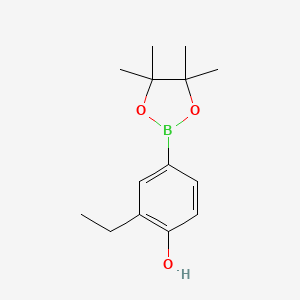

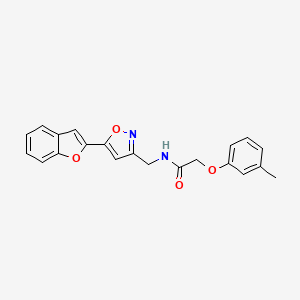
![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)
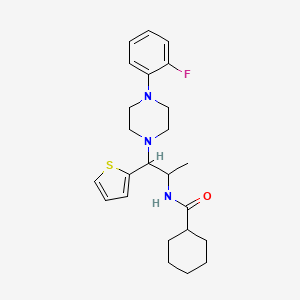

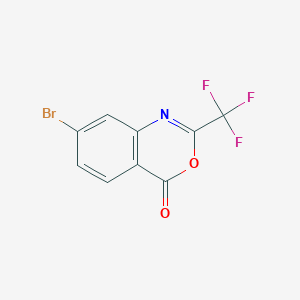
![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)
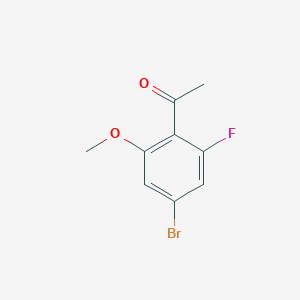
![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)
